4,5-Dichloro-2-nitrobenzodifluoride
Overview
Description
4,5-Dichloro-2-nitrobenzodifluoride is an organic compound with the molecular formula C7H3Cl2F2NO2 and a molecular weight of 242.01 g/mol . It is a derivative of benzodifluoride, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-nitrobenzodifluoride typically involves the nitration of 4,5-dichlorobenzodifluoride. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction is exothermic and requires careful temperature management to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction conditions are optimized for maximum efficiency and safety. The process includes the recycling of waste acids to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-nitrobenzodifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Reduction: The major product is 4,5-dichloro-2-aminobenzodifluoride.
Substitution: Depending on the nucleophile used, various substituted benzodifluorides can be formed.
Scientific Research Applications
4,5-Dichloro-2-nitrobenzodifluoride is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-nitrobenzodifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-nitrobenzotrifluoride
- 3,4-Dichloro-2-nitrobenzotrifluoride
- 4-Chloro-3,5-dinitrobenzotrifluoride
Uniqueness
4,5-Dichloro-2-nitrobenzodifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications.
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethyl)-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWJWAFUUQSZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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